L-Methionine, N-(phenoxyacetyl)-(9CI)

Description

Significance of N-Acyl L-Methionine Modifications in Biological and Chemical Systems

The addition of an acyl group to L-methionine, an essential sulfur-containing amino acid, can profoundly alter its physicochemical properties and biological activity. wikipedia.org In biological systems, N-terminal modifications of proteins, including those involving methionine, are crucial for a variety of cellular functions such as protein localization, stability, and interaction with other molecules. nih.govnih.gov For instance, the N-terminal acetylation of proteins is a common co-translational modification that can influence the life-span and function of a protein. nih.gov

The thioether group in methionine's side chain is susceptible to oxidation, forming methionine sulfoxide (B87167) and methionine sulfone. iris-biotech.de This oxidation/reduction cycle is recognized as a mechanism for regulating protein activity in vivo. iris-biotech.de While N-acylation primarily occurs at the terminal amino group, these modifications can exist alongside side-chain alterations, contributing to the vast complexity and diversity of cellular proteins and metabolites. nih.gov

From a chemical standpoint, N-acylation is a foundational strategy in peptide synthesis and medicinal chemistry. It can be used to protect the amino group during chemical reactions or to create analogues of natural compounds with modified properties. The resulting N-acyl methionine derivatives serve as valuable tools for studying biological pathways and as scaffolds for the development of new therapeutic agents.

Overview of N-Acylated Amino Acid Analogues as Subjects of Scholarly Investigation

N-acylated amino acids (NAAs) are a broad class of lipid signaling molecules that have garnered significant interest in scientific research. wikipedia.orgnih.gov These molecules are structurally diverse, comprising a fatty acid linked to an amino acid via an amide bond. nih.gov Over 50 distinct species of N-acyl amino acids have been detected in mammalian tissues, where they participate in a wide range of physiological processes. nomuraresearchgroup.com

Scholarly investigations have revealed that NAAs can act as ligands for G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. nih.govnomuraresearchgroup.com For example, specific NAAs like N-oleoyl serine and N-arachidonoyl glycine (B1666218) have been shown to regulate bone remodeling and pain sensation, respectively. nomuraresearchgroup.com Furthermore, research has demonstrated that certain N-acyl amino acids can function as endogenous uncouplers of mitochondrial respiration, a process that increases metabolic rate and has implications for treating obesity and related metabolic disorders. nomuraresearchgroup.comnih.gov

The synthesis of unnatural N-acyl amino acid analogues is an active area of research, aimed at creating molecules with improved bioactivity, stability, and therapeutic potential. longlabstanford.org By modifying both the acyl chain and the amino acid head group, scientists can fine-tune the properties of these compounds for specific applications. nomuraresearchgroup.com

Contextualizing L-Methionine, N-(phenoxyacetyl)-(9CI) within the Broader Scope of Methionine Derivative Research

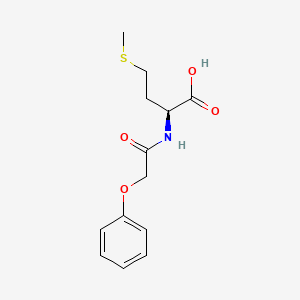

L-Methionine, N-(phenoxyacetyl)-(9CI) is a specific derivative of L-methionine where the amino group is acylated with a phenoxyacetyl group. While detailed research specifically on this compound is limited in publicly available literature, its structure places it at the intersection of two significant areas of chemical and biological research: methionine derivatives and molecules containing a phenoxy moiety.

Methionine itself is a crucial precursor for important biological molecules, including the universal methyl donor S-adenosylmethionine (SAMe) and the amino acid cysteine. wikipedia.org Research into methionine derivatives often explores how modifications to its structure impact these vital metabolic pathways. pnas.org

The phenoxyacetyl group, on the other hand, is a recognized pharmacophore in medicinal chemistry. nih.gov The phenoxy group is found in numerous approved drugs and is known to be important for biological activity, often by participating in π–π stacking interactions or by its ether oxygen atom forming hydrogen bonds. nih.gov The synthesis of phenoxyacetic acid derivatives has been explored for various therapeutic targets, including as potential anti-inflammatory agents. nih.gov

Therefore, L-Methionine, N-(phenoxyacetyl)-(9CI) can be viewed as a synthetic construct that combines the biologically essential amino acid methionine with a privileged chemical scaffold. Research into this compound could explore its potential as a tool to probe biological systems or as a starting point for the design of novel bioactive molecules. For instance, the synthesis of related compounds, such as N-protected guanosine (B1672433) derivatives using phenoxyacetyl chloride, highlights the utility of the phenoxyacetyl group in complex organic synthesis. sigmaaldrich.com

Table of Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| L-Methionine | ||

| Molecular Formula | C5H11NO2S | nih.gov |

| Molecular Weight | 149.21 g/mol | nih.gov |

| IUPAC Name | (2S)-2-amino-4-methylsulfanylbutanoic acid | nih.gov |

| Phenoxyacetyl chloride (precursor to the phenoxyacetyl group) | ||

| Molecular Formula | C8H7ClO2 | sigmaaldrich.com |

| Boiling Point | 225-226 °C | sigmaaldrich.com |

| Density | 1.235 g/mL at 25 °C | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17NO4S |

|---|---|

Molecular Weight |

283.35 g/mol |

IUPAC Name |

(2S)-4-methylsulfanyl-2-[(2-phenoxyacetyl)amino]butanoic acid |

InChI |

InChI=1S/C13H17NO4S/c1-19-8-7-11(13(16)17)14-12(15)9-18-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1 |

InChI Key |

PRBWCDOXQVNOTE-NSHDSACASA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)COC1=CC=CC=C1 |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)COC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Acylated L Methionine Analogues

Chemical Synthesis Approaches for N-Acyl-L-Methionine Derivatives

Chemical synthesis provides robust and versatile methods for the N-acylation of L-methionine. These techniques range from polycondensation strategies, which are useful for creating polypeptides, to more direct acylation reactions.

Polycondensation Strategies Utilizing Activated Urethane (B1682113) Derivatives of Alpha-Amino Acids (e.g., N-phenoxycarbonyl precursors)

A significant advancement in the synthesis of polypeptides, including those containing methionine, involves the polycondensation of activated urethane derivatives of α-amino acids. rsc.orgrsc.org This method presents a phosgene-free and efficient alternative to traditional polypeptide synthesis. rsc.org The process begins with the preparation of N-phenoxycarbonyl (PhOC) derivatives of α-amino acids. This is achieved through the N-carbamylation of the onium salt of the amino acid, such as a tetrabutylammonium (B224687) salt, with diphenyl carbonate. rsc.orgrsc.org

These N-phenoxycarbonyl precursors are stable and can be polymerized by heating, typically around 60°C, in a suitable solvent like N,N-dimethylacetamide (DMAc) and in the presence of an amine initiator, such as n-butylamine. rsc.orgrsc.org The polymerization proceeds via polycondensation with the elimination of phenol (B47542) and carbon dioxide. rsc.orgrsc.org A key advantage of this method is the ability to control the molecular weight of the resulting polypeptide by adjusting the feed ratio of the urethane derivative to the amine initiator. rsc.orgrsc.org Furthermore, MALDI-TOF mass analysis has confirmed the successful incorporation of the amine initiator into the terminal end of the polypeptide chain. rsc.orgrsc.org

This strategy has been successfully applied to synthesize a variety of polypeptides, including polymethionine and its oxidized forms, poly(methionine sulfoxide) and poly(methionine sulfone). rsc.org The required N-phenoxycarbonyl derivatives of methionine sulfoxide (B87167) and sulfone can be obtained in high yield through the selective oxidation of the sulfide (B99878) on the urethane derivative using hydrogen peroxide. rsc.org This approach has also been extended to the synthesis of block copolymers by using an amine-terminated poly(ethylene glycol) as the initiator. rsc.org

A recent development in this area is a robust strategy for synthesizing various topological polypeptides using N-phenoxycarbonyl-functionalized α-amino acid precursors with primary amine hydrochloride as initiators. chinesechemsoc.org This method is notable for its use of moisture-insensitive and air-tolerant monomers, allowing for the synthesis of well-defined polypeptides with complex architectures even under open-air conditions. chinesechemsoc.org

Table 1: Polycondensation of N-Phenoxycarbonyl-L-methionine Derivatives

| Precursor | Reaction Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|

| N-phenoxycarbonyl-L-methionine | 60°C, DMAc, n-butylamine | Poly(L-methionine) | Molecular weight controlled by monomer/initiator ratio. | rsc.org |

| N-phenoxycarbonyl-L-methionine sulfoxide | 60°C, DMAc, 4-vinylbenzylamine | Polystyrene-graft-oligo(L-methionine sulfoxide) | Demonstrates applicability for creating functional polymers. | rsc.org |

| N-phenoxycarbonyl derivatives of various α-amino acids | 60°C, DMAc, n-butylamine | Various polypeptides | Phosgene-free synthesis with elimination of phenol and CO2. | rsc.org |

| N-phenoxycarbonyl-functionalized α-amino acid precursors | Open-air, primary amine hydrochloride initiator | Topological polypeptides (block, star, brush-type) | Robust synthesis using moisture-insensitive monomers. | chinesechemsoc.org |

General Principles and Reaction Pathways for N-Acylation of L-Methionine

The N-acylation of L-methionine can also be achieved through more direct chemical reactions. A common method for N-acetylation, which provides insight into the general principles of N-acylation, involves reacting L-methionine with an acylating agent like acetic anhydride. google.com This reaction is typically carried out in the presence of an aqueous alkali, such as sodium hydroxide, to maintain a pH between 6.5 and 10.0. google.com The temperature is generally controlled between 20° and 60° C. google.com This process can yield optically-pure N-acetyl-L-methionine in high yields of at least 90%. google.com

The general principle involves the nucleophilic attack of the amino group of L-methionine on the electrophilic carbonyl carbon of the acylating agent. The presence of a base is crucial to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acid byproduct of the reaction. Following the reaction, the N-acylated L-methionine can be recovered by acidifying the reaction mixture and extracting it with a suitable solvent. google.com

While the provided information focuses on N-acetylation, the principles can be extended to the synthesis of L-Methionine, N-(phenoxyacetyl)-(9CI) by using phenoxyacetyl chloride or a similar activated phenoxyacetic acid derivative as the acylating agent. The reaction would proceed via a similar mechanism, with the phenoxyacetyl group being transferred to the nitrogen atom of L-methionine.

Enzymatic Synthesis Pathways for L-Methionine Analogues

Enzymatic methods offer a green and highly selective alternative for the synthesis of L-methionine analogues. These approaches often utilize the promiscuity of certain enzymes to accept non-natural substrates, leading to the production of novel compounds.

Exploration of O-Acetyl-L-Homoserine Sulfhydrolase (OAHS)-Catalyzed Production of L-Methionine Analogues from Thiol Substrates

O-acetyl-L-homoserine sulfhydrolase (OAHS), a pyridoxal (B1214274) 5'-phosphate-dependent enzyme, naturally catalyzes the final step in L-methionine biosynthesis, which is the conversion of O-acetyl-L-homoserine and methyl mercaptan into L-methionine. uni-freiburg.denih.govwikipedia.org Research has demonstrated that OAHS from Saccharomyces cerevisiae (ScOAHS) exhibits significant substrate promiscuity, enabling it to synthesize a variety of L-methionine analogues. uni-freiburg.denih.gov

This enzyme can utilize L-homocysteine as a starting material and react it with various organic and inorganic thiols to produce the corresponding L-methionine analogues. uni-freiburg.de Studies have shown successful synthesis of nine different L-methionine analogues with modifications on the thioether residue, achieving conversions of up to 75%. uni-freiburg.denih.gov For instance, methyl, ethyl, propyl, and isopropyl mercaptans were all accepted as substrates, with yields ranging from 60% to 75%. uni-freiburg.de Even a more complex thiol, N-acetyl cysteamine, was converted, albeit at a lower rate of 28%. uni-freiburg.de

The identity of the OAHS enzyme is crucial, as its activity and substrate specificity can vary between organisms. For example, OAHS from Clostridioides difficile has been cloned and characterized, showing high activity in L-homocysteine synthesis and inhibition by the end product, L-methionine. nih.gov

Table 2: ScOAHS-Catalyzed Synthesis of L-Methionine Analogues from L-Homocysteine and Various Thiols

| Thiol Substrate | Product (L-Methionine Analogue) | Conversion Yield | Reference |

|---|---|---|---|

| Methyl mercaptan | L-Methionine | ~75% | uni-freiburg.de |

| Ethyl mercaptan | L-Ethionine | ~70% | uni-freiburg.de |

| Propyl mercaptan | S-Propyl-L-homocysteine | ~65% | uni-freiburg.de |

| Isopropyl mercaptan | S-Isopropyl-L-homocysteine | ~60% | uni-freiburg.de |

| N-acetyl cysteamine | N/A | 28% | uni-freiburg.de |

Design and Implementation of Enzyme Cascade Systems for Alkylation and Derivatization

The utility of enzymes like OAHS can be further enhanced by integrating them into multi-enzyme cascade reactions. These one-pot systems offer several advantages, including the reduction of intermediate purification steps, leading to decreased waste and production costs. nih.gov

One such cascade combines the promiscuous ScOAHS with a methyltransferase (MT)-dependent three-enzyme alkylation system. uni-freiburg.denih.gov This four-enzyme cascade allows for the in situ production of L-methionine analogues, which are then used to generate S-adenosyl-L-methionine (SAM) analogues. These SAM analogues subsequently serve as donors for the transfer of various alkyl, allyl, and benzyl (B1604629) moieties onto different substrates in a chemo-, stereo-, and regioselective manner. uni-freiburg.denih.gov The integration of ScOAHS into the cascade for the synthesis of L-ethionine nearly doubled the conversion for the subsequent ethylation reaction, highlighting the benefit of in situ analogue production. uni-freiburg.denih.gov

Another example of an effective enzyme cascade involves the stereoselective oxidation of L-methionine. nih.gov A three-enzyme one-pot cascade using an N-acylamino acid racemase (NAAAR), an L-selective aminoacylase, and an isoleucine dioxygenase was developed. nih.gov This system successfully converted racemic N-acetylmethionine into L-methionine-(S)-sulfoxide with a 97% yield and 95% diastereomeric excess. nih.gov Such cascades demonstrate the power of combining different biocatalysts to produce diastereomerically pure, functionalized amino acids from inexpensive racemic starting materials. nih.gov

Furthermore, engineered methionine adenosyltransferase (MAT) cascades have been developed for the biocatalytic production of extended S-adenosyl-L-methionine (AdoMet) analogues. nih.gov By engineering mouse MAT2A, researchers were able to produce an extended AdoMet analogue from a synthetic methionine analogue, which could then be used for DNA derivatization in subsequent cascade reactions. nih.gov

Structural and Conformational Analysis of N Acylated L Methionine Systems

Theoretical Molecular Studies of N-Acylated L-Methionine Peptides and Derivatives

Computational chemistry provides a powerful lens to investigate the molecular intricacies that are often challenging to capture through experimental methods alone. For N-acylated L-methionine systems, theoretical studies offer profound insights into their electronic structure, conformational preferences, and dynamic behavior.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for Elucidating Oxidation Mechanisms

Time-Dependent DFT (TD-DFT) extends these capabilities to the study of electronically excited states. molpro.netrsc.org This is particularly useful for investigating photochemical processes and for interpreting spectroscopic data, such as UV-visible absorption spectra. researchgate.netscirp.orgscirp.org For instance, TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, providing a theoretical framework for understanding how the electronic structure of an N-acylated methionine derivative changes upon absorbing light. researchgate.netscirp.orgscirp.org

Key Findings from DFT/TD-DFT Studies of N-Acylated Methionine Models:

| Computational Method | System Studied | Key Findings |

| DFT | N-acetylmethionine amide | Elucidated one-electron oxidation mechanisms, confirming experimental findings and revealing the role of protonated species. nih.govacs.org |

| TD-DFT | N-acetyl phenylalaninylamide (NAPA) | Investigated excited state properties and the influence of microhydration on electronic transitions. researchgate.netscirp.orgscirp.org |

Computational Approaches for Predicting Side-Chain Conformational Preferences

The flexibility of the methionine side chain gives rise to a variety of possible conformations, or rotamers. Understanding the factors that govern these conformational preferences is crucial for predicting protein structure and function. Computational models, such as the hard-sphere dipeptide model, have been successfully employed to predict the side-chain dihedral angle distributions for many amino acids. nih.govyale.edu

For methionine, while the hard-sphere model can accurately predict the χ1 and χ2 dihedral angle distributions, it falls short in predicting the P(χ3) distribution. nih.govyale.edu This discrepancy highlights the importance of specific bond lengths, angles, and weak attractive interactions, such as those between hydrogen atoms, in determining the final conformational preference of the methionine side chain. nih.gov By incorporating these subtle interactions into the models, a more accurate prediction of the observed P(χ3) distributions for methionine and its analogs can be achieved. nih.gov

Molecular Dynamics Simulations for Dynamic Structural Behavior

While static computational models provide valuable snapshots, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govnih.govacs.org These simulations can reveal how N-acylated L-methionine systems fluctuate and interact with their environment, such as solvent molecules or other biomolecules. youtube.com By simulating the movements of atoms over time, MD can provide insights into:

The stability of different conformations.

The pathways of conformational transitions.

The formation and breaking of hydrogen bonds. nih.gov

The interaction with biological membranes. acs.org

For example, MD simulations can be used to study the stability of a ligand docked to an enzyme, providing information on the conformational equilibrium of the complex. nih.gov

Experimental Structural Elucidation Techniques for N-Acylated L-Methionine Derivatives

Experimental techniques are indispensable for validating and complementing the insights gained from theoretical studies. A combination of spectroscopic and crystallographic methods provides a comprehensive understanding of the three-dimensional structure and conformational dynamics of N-acylated L-methionine derivatives.

Spectroscopic Methods for Characterizing Molecular Conformations

Various spectroscopic techniques can probe the conformational states of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of molecules in solution. Techniques like NOESY and ROESY can be used to measure distances between atoms, providing crucial information for defining the conformation of N-acylated methionine derivatives. nih.gov NMR can also be used to study the binding of these molecules to receptors and to quantify the thermodynamics of these interactions. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly sensitive to the secondary structure of peptides and proteins. nih.govnih.gov It can be used to assess whether an N-acylated methionine derivative adopts a predominantly ordered (e.g., helical) or disordered conformation in solution. nih.govnih.gov

Raman Spectroscopy: This technique provides information about the vibrational modes of a molecule, which are sensitive to its conformation. nih.gov Raman spectroscopy can be used to identify the presence of specific secondary structural elements and to study the heterogeneity of conformational populations in a sample. nih.gov

Spectroscopic Data for Characterizing N-Acylated Amino Acid Systems:

| Spectroscopic Technique | Information Obtained | Example Application |

| NMR (NOESY/ROESY) | Interatomic distances, molecular conformation in solution. | Analyzing ligand discrimination by a receptor. nih.gov |

| Circular Dichroism (CD) | Secondary structure content (e.g., helical vs. random coil). | Confirming the predominantly disordered structure of Nα-acetylated α-synuclein. nih.gov |

| Raman Spectroscopy | Vibrational modes, secondary structure, and conformational heterogeneity. | Characterizing the secondary structure of a purified protein. nih.gov |

Crystallographic Investigations of Related N-Acylated Amino Acid Structures and Enzyme-Ligand Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of molecules in their crystalline state. While a crystal structure of L-Methionine, N-(phenoxyacetyl)-(9CI) itself may not be readily available, crystallographic studies of related N-acylated amino acids and enzyme-ligand complexes offer invaluable structural insights. nih.govnih.gov

By examining the crystal structures of enzymes in complex with N-acylated ligands, researchers can understand the specific interactions that govern binding and catalysis. nih.govnih.gov For example, the crystal structure of L-Methionine γ-Lyase from Fusobacterium nucleatum has been determined, revealing the conformation of the PLP-binding site. nih.gov Docking studies with potential inhibitors can then be performed to understand the binding modes and to guide the design of new therapeutic agents. nih.gov Similarly, studying the crystal structures of pyridoxine (B80251) 5'-phosphate synthase with various substrates and analogs has provided a detailed reaction mechanism. nih.gov

These crystallographic studies, in conjunction with the theoretical and spectroscopic data, contribute to a holistic understanding of the structural and conformational properties of N-acylated L-methionine systems.

Biochemical Interactions and Enzymatic Studies Involving N Acylated L Methionine Derivatives

Modulation of Enzyme Activity by N-Acylated Methionine Analogues

The introduction of an acyl group to the N-terminus of L-methionine can significantly alter its interaction with various enzymes. This modification can lead to inhibition or altered substrate specificity, providing valuable tools for studying enzyme mechanisms and for the development of therapeutic agents.

Investigation of Inhibition Kinetics and Mechanisms for Methionine-Metabolizing Enzymes (e.g., S-Adenosyl-L-Methionine Synthase)

S-Adenosyl-L-Methionine (SAM) synthase, also known as methionine adenosyltransferase (MAT), is a critical enzyme that catalyzes the formation of SAM from L-methionine and ATP. mdpi.comnih.gov SAM is a universal methyl group donor and is involved in numerous cellular processes. nih.gov Consequently, inhibitors of MAT are of significant interest.

Various methionine analogues have been studied as potential inhibitors of MAT. For instance, ethionine and selenomethionine (B1662878) can act as substrates for MAT, leading to the formation of S-adenosylethionine and S-adenosylselenomethionine, respectively. nih.gov These analogues can disrupt normal methylation patterns within the cell. While specific kinetic data for N-(phenoxyacetyl)-L-methionine is not available, studies on other analogues provide insights into potential inhibitory mechanisms. For example, some methionine analogues act as competitive inhibitors, binding to the active site of MAT and preventing the binding of L-methionine. The kinetic mechanism of S-adenosyl-L-methionine:glutamyl-methyltransferase from Salmonella typhimurium was found to be a random sequential mechanism, with the products S-adenosyl-L-homocysteine and methylated receptor acting as competitive inhibitors with respect to both SAM and the receptor. nih.gov

| Enzyme | Inhibitor/Analogue | Organism/System | Inhibition Type | Kinetic Parameters |

| Methionyl-tRNA Synthetase | L-methionine hydroxamate | E. coli | Competitive | K_i = 19 µM nih.gov |

| S-adenosyl-L-methionine: glutamyl-methyltransferase | S-adenosyl-L-homocysteine | S. typhimurium | Competitive | K_d for AdoMet = 10.9 µM nih.gov |

| S-adenosyl-L-methionine: glutamyl-methyltransferase | Methylated receptor | S. typhimurium | Competitive | K_m for AdoMet = 8.62 µM nih.gov |

Studies on the Interaction of N-Terminal Methionine Derivatives with Methionine Aminopeptidase (MetAP)

Methionine aminopeptidases (MetAPs) are enzymes responsible for the cleavage of the initiator methionine from nascent polypeptide chains, a crucial step in protein maturation. nih.govyoutube.com The activity of MetAPs is highly dependent on the nature of the N-terminal amino acid and the subsequent residues. nih.gov

N-acylation of the initiator methionine, such as N-acetylation, generally prevents its removal by MetAP. nih.gov This is a fundamental aspect of protein processing, as the acetylation status of the N-terminus can determine the fate of the protein. While direct studies on N-(phenoxyacetyl)-L-methionine are lacking, the principle that N-terminal modification can block MetAP activity is well-established. This blockade can have significant downstream effects on protein function and stability.

Substrate Specificity and Catalytic Mechanisms of L-Methionine γ-Lyase (MGL) with Acylated Analogues

L-Methionine γ-lyase (MGL) is an enzyme that catalyzes the γ-elimination of L-methionine to produce α-ketobutyrate, methanethiol, and ammonia. wikipedia.orgnih.gov This enzyme is found in various bacteria, protozoa, and plants, but not in mammals, making it a potential target for antimicrobial drugs. mdpi.comwikipedia.org

MGL exhibits broad substrate specificity and can act on various methionine analogues. wikipedia.org For instance, trifluoromethionine (B1219614) can be degraded by MGL, leading to toxic effects in organisms that possess the enzyme. wikipedia.org The catalytic mechanism involves a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor that forms a Schiff base with the amino group of the substrate. wikipedia.org N-acylation of L-methionine would block the formation of this Schiff base, likely rendering the compound an inhibitor rather than a substrate of MGL. Studies on Brevibacterium linens have shown that L-methionine degradation via γ-elimination is a key step in the formation of volatile sulfur compounds. nih.gov The disruption of the mgl gene in this bacterium resulted in a significant decrease in thiol-producing activity. nih.gov

| Enzyme | Organism | Substrate/Analogue | Catalytic Reaction | Significance |

| L-Methionine γ-Lyase (MGL) | Fusobacterium nucleatum | L-methionine | γ-elimination to α-ketobutyrate, methanethiol, NH₃ mdpi.com | Pathogen-specific enzyme, potential drug target mdpi.com |

| L-Methionine γ-Lyase (MGL) | Brevibacterium linens | L-methionine | γ-elimination, key for volatile sulfur compound formation nih.gov | Important in cheese flavor development |

| L-Methionine γ-Lyase (MGL) | Various bacteria | Trifluoromethionine | Degradation to toxic products wikipedia.org | Basis for prodrug strategy against pathogens wikipedia.org |

Impact of Methionine Acylation on Protein Function and Stability

The acylation of methionine residues, particularly at the N-terminus of proteins, is a significant post-translational modification that influences a protein's lifecycle, from its synthesis and folding to its ultimate degradation.

Mechanistic Studies of Post-Translational N-Terminal Acetylation in Protein Biogenesis

N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting a large portion of the proteome. nih.gov This modification is carried out by N-α-acetyltransferases (NATs), which transfer an acetyl group from acetyl-CoA to the α-amino group of the N-terminal amino acid. nih.gov When methionine is the initiator amino acid, its N-terminal acetylation prevents its removal by MetAPs. nih.gov This acetylation can have several functional consequences, including influencing protein-protein interactions, subcellular localization, and protein stability.

Contributions of Methionine Residues and Their Derivatives to Protein Fold Stability and Intermolecular Interactions

Methionine residues, whether internal or N-terminal, contribute to the stability of protein structures through hydrophobic interactions and unique sulfur-aromatic interactions. nih.gov The flexible, unbranched side chain of methionine allows it to pack efficiently within the hydrophobic core of a protein. nih.gov Furthermore, the sulfur atom of methionine can engage in favorable non-covalent interactions with the aromatic rings of phenylalanine, tyrosine, and tryptophan, contributing to the stability of protein folds and protein-protein interfaces. nih.gov The sum of intermolecular interaction energies from NBO second order perturbation theory analysis for a Met-Phe-Trp cluster was found to be -6.4 kcal mol⁻¹. nih.gov

Metabolic Pathways and Transformations of N-Acylated L-Methionine within Model Systems (Mechanistic Focus)

N-acylated derivatives of L-methionine, such as L-Methionine, N-(phenoxyacetyl)-(9CI), are primarily recognized for their role as protected forms of the essential amino acid L-methionine. Their metabolic significance is intrinsically linked to their ability to be hydrolyzed, releasing free L-methionine, which can then participate in fundamental biochemical pathways. The metabolic journey of these compounds is centered on an initial deacylation step, followed by the entry of the liberated L-methionine into major metabolic cycles.

Characterization of Enzymatic Deacylation Processes (e.g., by Amidohydrolases)

The cleavage of the acyl group from an N-acylated L-methionine derivative is a critical enzymatic process that makes the methionine bioavailable. This reaction is catalyzed by a class of enzymes known as amidohydrolases, specifically N-acyl-L-amino acid amidohydrolases (EC 3.5.1.14), which are also commonly referred to as aminoacylases or acylase I. expasy.orghmdb.ca These enzymes are found across various species, including in porcine kidney and human tissues, and play a key role in the metabolism of N-acylated amino acids. hmdb.ca

The fundamental reaction involves the hydrolytic cleavage of the amide bond linking the acyl group to the amino group of methionine, yielding free L-methionine and the corresponding carboxylate.

Reaction: N-acyl-L-methionine + H₂O → L-methionine + Carboxylate

Research using the well-studied analogue, N-acetyl-L-methionine (NALM), has demonstrated the efficiency of this process. Studies in rat models have shown that after administration, the L-methionine released from NALM is metabolically equivalent to free L-methionine. nih.gov This indicates a rapid and effective in vivo deacylation. The tissue distribution and incorporation of sulfur-35 (B81441) (³⁵S) from labeled NALM were found to be identical to that of labeled L-methionine, confirming that the acylated form serves as a competent precursor to the free amino acid pool. nih.gov

Amidohydrolases exhibit broad substrate specificity, acting on a variety of neutral, aliphatic N-acylated alpha-amino acids. expasy.org While N-acetylated derivatives are common substrates, these enzymes can hydrolyze a range of N-acyl groups. This versatility suggests that derivatives with different acyl moieties, such as the phenoxyacetyl group, would also be susceptible to hydrolysis by the same class of enzymes.

Below is an interactive data table summarizing the substrate specificity of amidohydrolases towards various N-acyl groups attached to amino acids, as documented in research.

Table 1: Substrate Specificity of N-Acyl-L-Amino Acid Amidohydrolases| N-Acyl Group | Example Substrate Mentioned in Research | Enzyme Class | Observed Activity |

|---|---|---|---|

| Formyl | N-formyl-L-proline | Amidohydrolase | Hydrolysis Detected nih.gov |

| Acetyl | N-acetyl-L-methionine | Aminoacylase I (EC 3.5.1.14) | Effective Hydrolysis hmdb.canih.govnih.gov |

| Propionyl | N-propionyl-L-proline | Amidohydrolase | Hydrolysis Detected nih.gov |

| Butyryl | N-butyryl-D/L-methionine | N-succinylamino acid racemase (with amidohydrolase activity) | Racemization/Hydrolysis Activity drugbank.com |

| Chloroacetyl | N-chloroacetyl-L-valine | N-succinylamino acid racemase (with amidohydrolase activity) | Racemization/Hydrolysis Activity drugbank.com |

Roles as Precursors or Intermediates in Downstream Biochemical Cycles (e.g., the Methionine Cycle and Transsulfuration Pathway)

Once deacylated, the liberated L-methionine is indistinguishable from dietary methionine and enters the body's free amino acid pool. From there, it serves as a crucial precursor for two interconnected and vital metabolic pathways: the Methionine Cycle and the Transsulfuration Pathway. nih.gov

The Methionine Cycle: The primary role of the methionine cycle is to produce S-adenosylmethionine (SAM), the universal methyl donor for a vast number of methylation reactions essential for the synthesis and modification of DNA, RNA, proteins, and other metabolites. nih.govyoutube.com

Activation: L-methionine is activated by reacting with ATP, a reaction catalyzed by Methionine Adenosyltransferase (MAT), to form S-adenosylmethionine (SAM). nih.gov

Methyl Transfer: SAM donates its activated methyl group to an acceptor molecule in a reaction catalyzed by a specific methyltransferase. This process yields S-adenosylhomocysteine (SAH). youtube.com

Regeneration: SAH is hydrolyzed by S-adenosylhomocysteine hydrolase (SAHH) to L-homocysteine and adenosine. nih.gov L-homocysteine can then be re-methylated by methionine synthase to regenerate L-methionine, thus completing the cycle. youtube.com

By providing the initial substrate, N-acylated L-methionine derivatives function as precursors to this entire cycle.

The Transsulfuration Pathway: L-homocysteine, the product of the methionine cycle, stands at a critical metabolic branch point. Instead of being re-methylated back to methionine, it can be irreversibly shunted into the transsulfuration pathway. This pathway is the primary route for the endogenous synthesis of another sulfur-containing amino acid, L-cysteine, in mammals. wikipedia.orgnih.gov

Condensation: L-homocysteine condenses with L-serine to form cystathionine (B15957). This reaction is catalyzed by the enzyme cystathionine β-synthase (CBS). nih.govresearchgate.net

Cleavage: Cystathionine is then cleaved by cystathionine γ-lyase (CSE) to produce L-cysteine, α-ketobutyrate, and ammonia. researchgate.net

The L-cysteine produced is vital for the synthesis of proteins and the major intracellular antioxidant, glutathione. Therefore, N-acylated L-methionine derivatives are also precursors for the biosynthesis of cysteine and glutathione.

The following interactive data table outlines the key enzymatic steps in these two pathways, which are fueled by the L-methionine released from its N-acylated forms.

Table 2: Key Enzymatic Reactions in the Methionine and Transsulfuration Pathways| Pathway | Step | Substrate(s) | Enzyme | Product(s) | Reference |

|---|---|---|---|---|---|

| Methionine Cycle | 1. Activation | L-Methionine, ATP | Methionine Adenosyltransferase (MAT) | S-Adenosylmethionine (SAM) | nih.gov |

| 2. Methylation | SAM, Acceptor | Methyltransferases | S-Adenosylhomocysteine (SAH), Methylated Acceptor | youtube.com | |

| 3. Regeneration | SAH, H₂O | S-Adenosylhomocysteine Hydrolase (SAHH) | L-Homocysteine, Adenosine | nih.gov | |

| Transsulfuration Pathway | 1. Condensation | L-Homocysteine, L-Serine | Cystathionine β-Synthase (CBS) | Cystathionine | nih.govresearchgate.net |

| 2. Cleavage | Cystathionine | Cystathionine γ-Lyase (CSE) | L-Cysteine, α-ketobutyrate, NH₃ | researchgate.net |

Advanced Research Applications of N Acylated L Methionine Derivatives in Chemical Biology and Material Science

Development of Chemical Probes and Targeted Enzyme Inhibitors

The unique structure of N-acylated L-methionine derivatives makes them ideal candidates for the development of sophisticated chemical probes and specific enzyme inhibitors. The phenoxyacetyl group can modulate the molecule's interaction with enzyme active sites, leading to enhanced specificity and potency.

Rational Design and Synthesis of Specific Inhibitors for Bacterial Methionine Aminopeptidase and Other Relevant Enzymes

Methionine aminopeptidases (MetAPs) are a class of metalloenzymes crucial for bacterial survival as they cleave the N-terminal methionine from nascent polypeptide chains. nih.gov This essential role makes them a prime target for the development of novel antibacterial agents. nih.gov The rational design of inhibitors for bacterial MetAPs often involves creating molecules that mimic the natural substrate but with modifications that lead to tight and specific binding within the enzyme's active site.

N-phenoxyacetyl-L-methionine can be conceptualized as a potential inhibitor based on a substrate-analog approach. The L-methionine portion of the molecule provides the necessary recognition element for the MetAP active site, while the N-terminal phenoxyacetyl group can be designed to form specific interactions with residues in the S1 pocket of the enzyme. The synthesis of such inhibitors typically involves the acylation of the amino group of L-methionine with phenoxyacetyl chloride or a related activated derivative.

The design principles for these inhibitors often leverage detailed structural information of the target enzyme, obtained through X-ray crystallography. nih.gov By understanding the topography and chemical nature of the active site, the acyl group can be tailored to maximize van der Waals contacts, hydrogen bonding, and other non-covalent interactions, thereby increasing the inhibitor's affinity and selectivity for the bacterial enzyme over its human counterparts.

| Target Enzyme | Inhibitor Design Strategy | Potential Interaction of Phenoxyacetyl Group |

| Bacterial Methionine Aminopeptidase (MetAP) | Substrate-Analogue Mimicry | Hydrophobic interactions in the S1 pocket; potential for hydrogen bonding. |

| Other Methionine-processing Enzymes | Covalent or Non-covalent Inhibition | Tailored to fit specific active site geometries. |

Application of N-Acylated Analogues as Substrate Mimics for Mechanistic Enzymology

Understanding the catalytic mechanism of enzymes is fundamental to biochemistry and drug discovery. N-acylated amino acids, including N-phenoxyacetyl-L-methionine, serve as valuable tools in mechanistic enzymology by acting as substrate mimics. These molecules can bind to the active site of an enzyme in a manner similar to the natural substrate, but their modified structure can halt or slow down the catalytic process, allowing researchers to trap and study enzyme-substrate intermediates.

The phenoxyacetyl group in N-phenoxyacetyl-L-methionine can be considered a mimic of a peptide bond, making it a suitable tool for investigating proteases and peptidases that recognize and cleave methionine-containing peptides. By observing how these mimics interact with the enzyme, researchers can elucidate key aspects of substrate recognition, binding orientation, and the catalytic steps involved in peptide bond hydrolysis. Techniques such as X-ray crystallography and NMR spectroscopy can be employed to determine the precise binding mode of the N-acylated analogue within the active site, providing a "snapshot" of the enzyme in action.

Engineering and Modification of Peptides and Proteins Using N-Acylated Methionine Analogues

The ability to incorporate unnatural amino acids into peptides and proteins opens up new avenues for protein engineering and the creation of novel biomaterials. N-acylated methionine analogues offer a means to introduce new chemical functionalities and structural features into polypeptide chains.

Site-Specific Incorporation of Unnatural N-Acylated Amino Acids into Recombinant Proteins

The site-specific incorporation of unnatural amino acids into proteins in living cells is a powerful technique for probing and engineering protein function. nih.gov This is typically achieved using an orthogonal tRNA/aminoacyl-tRNA synthetase pair that is engineered to recognize the unnatural amino acid and incorporate it in response to a specific codon, often an amber stop codon (TAG).

While the specific incorporation of N-phenoxyacetyl-L-methionine has not been extensively documented, the general methodology provides a clear pathway for its potential use. An engineered aminoacyl-tRNA synthetase would need to be evolved to selectively recognize N-phenoxyacetyl-L-methionine and charge it onto a corresponding orthogonal tRNA. This charged tRNA would then deliver the unnatural amino acid to the ribosome for incorporation into a growing polypeptide chain at a genetically encoded position. The presence of the phenoxyacetyl group could introduce novel properties to the protein, such as altered folding, stability, or the ability to participate in specific chemical reactions. This approach allows for the precise placement of this modified methionine residue, enabling detailed studies of its effect on protein structure and function. nih.govnih.gov

Synthesis of Polypeptides and Functional Materials via Polycondensation of N-Acylated Amino Acid Precursors

N-acylated amino acids can also serve as monomers for the synthesis of novel polymers and materials. Research has demonstrated that N-phenoxycarbonyl derivatives of methionine can undergo polycondensation to form polymethionine. rsc.org This process typically involves heating the activated monomer, leading to the elimination of phenol (B47542) and carbon dioxide and the formation of peptide bonds. rsc.org

A similar strategy could be envisioned for N-phenoxyacetyl-L-methionine. The N-acylation protects the amino group, and activation of the carboxyl group would allow for controlled polymerization. This method offers a route to produce polypeptides with a uniform N-terminal modification on each residue. The resulting polymers could possess unique properties conferred by the phenoxyacetyl groups, such as altered solubility, self-assembly behavior, or biocompatibility.

One study detailed a facile route for synthesizing poly(methionine) and its oxidized derivatives through the polycondensation of N-phenoxycarbonyl derivatives of α-amino acids in the presence of amines. rsc.org The molecular weight of the resulting polypeptide could be controlled by adjusting the monomer-to-initiator ratio. rsc.org This approach highlights the potential for creating a diverse range of functional materials from N-acylated methionine precursors.

| Precursor Type | Polymerization Method | Resulting Material | Potential Applications |

| N-Phenoxycarbonyl-L-methionine | Polycondensation | Poly(methionine) | Antifouling coatings, biocompatible materials. rsc.org |

| N-Phenoxyacetyl-L-methionine (putative) | Polycondensation | Poly(N-phenoxyacetyl-L-methionine) | Drug delivery systems, functional biomaterials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.